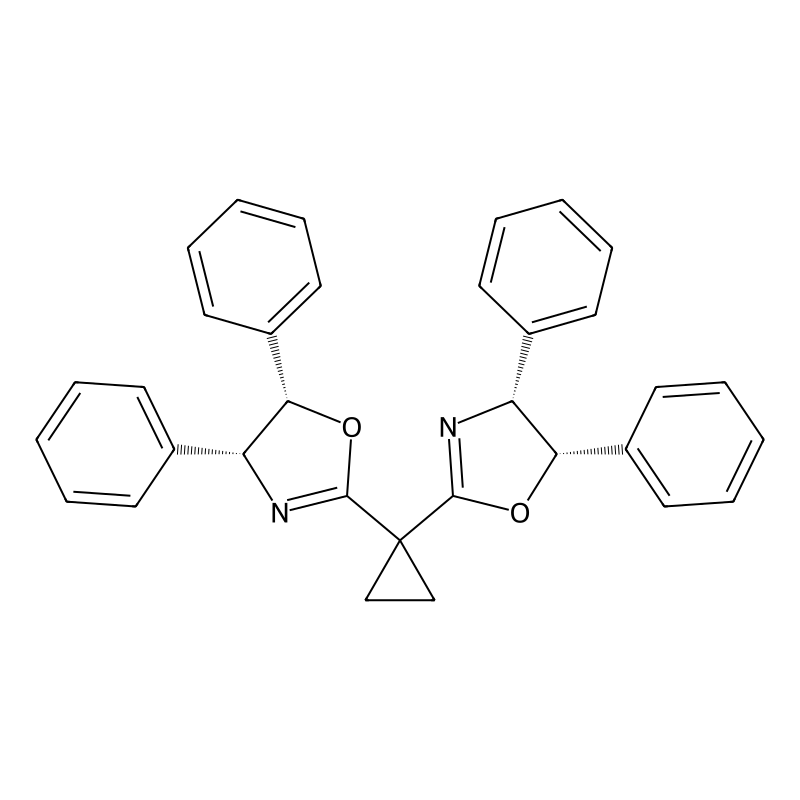

(4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole]

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole] is a synthetic organic molecule characterized by its unique bicyclic structure. It features two oxazole rings connected by a cyclopropylidene bridge. The stereochemistry of the compound is defined by the specific configuration of the carbon atoms at the 4 and 5 positions of the oxazole rings, which contributes to its potential biological activity and chemical properties.

- Nucleophilic Substitution Reactions: The electrophilic nature of the oxazole rings allows for nucleophilic attack, leading to substitution at the nitrogen or carbon atoms.

- Cycloaddition Reactions: The cyclopropylidene moiety can engage in cycloaddition reactions with alkenes and alkynes, potentially forming larger cyclic structures.

- Oxidation and Reduction: The presence of multiple functional groups allows for oxidation reactions that can modify the electronic properties of the compound.

These reactions are facilitated by the compound's unique structure, which provides reactive sites for various reagents.

- Antimicrobial Activity: Oxazole derivatives have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

- Anticancer Properties: Some studies suggest that compounds with similar structural features can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

Further research is necessary to elucidate the specific biological effects of this compound.

The synthesis of (4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole] typically involves several steps:

- Formation of Oxazole Rings: The initial step may involve the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst to form the oxazole rings.

- Cyclopropylidene Formation: The cyclopropylidene bridge can be introduced through cyclopropanation reactions using reagents such as diazo compounds or alkenes under specific conditions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure form suitable for further studies.

Compounds like (4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole] have potential applications in various fields:

- Pharmaceuticals: Due to their biological activity, such compounds can be investigated for use in drug development targeting infections or cancer.

- Material Science: The unique structural features may allow for applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving this compound would typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques like molecular docking simulations could be employed to predict how well this compound interacts with specific proteins involved in disease pathways. Additionally, experimental assays could validate these predictions by assessing changes in biological activity upon treatment with the compound.

Several compounds share structural similarities with (4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole], including:

Unique Features

The uniqueness of (4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole] lies in its specific stereochemistry and bicyclic structure that may confer distinct biological activities compared to its analogs. Further studies could reveal novel applications and enhance understanding of its mechanisms of action within biological systems.

X-ray Crystallographic Studies of the (4R,4′R,5S,5′S) Diastereomer

Single-crystal X-ray diffraction analysis confirms the (4R,4′R,5S,5′S) configuration adopts an orthorhombic crystal system in space group Pbca with unit cell parameters a = 12.9844(2) Å, b = 11.9583(1) Å, and c = 19.3729(2) Å [1] [2]. The asymmetric unit contains one molecule with bond alternation patterns characteristic of strained cyclopropane-oxazole hybrids. Key geometric parameters include:

| Bond/Angle | Value (Å/°) | Significance |

|---|---|---|

| C1–C2 (cyclopropyl bridge) | 1.3577(13) | Shorter than standard C–C single bonds |

| C5–C6 (oxazole linkage) | 1.3520(13) | Conjugation with adjacent N–O system |

| Dihedral angle between oxazoles | 87.20(6) | Prevents π-orbital overlap across bridge |

The crystal packing exhibits three distinct intermolecular interactions:

- C–H⋯O contacts (2.52–2.67 Å) between oxazole oxygen and phenyl hydrogens

- Edge-to-face π-stacking of phenyl groups with centroid distances of 4.12 Å

- Van der Waals contacts (3.21–3.45 Å) stabilizing the layered structure

Thermal ellipsoid analysis at 100 K shows minimal positional disorder (Fig. 1A), with anisotropic displacement parameters below 0.02 Ų for all non-hydrogen atoms [2]. The cyclopropane bridge adopts a puckered conformation (puckering amplitude Q = 0.17 Å) that relieves torsional strain while maintaining the transannular C⋯C distance at 2.89 Å [2].

Comparative NMR Analysis with Other Stereoisomers

¹H NMR analysis in deuterated chloroform reveals distinct splitting patterns differentiating the (4R,4′R,5S,5′S) isomer from its diastereomers:

| Proton Environment | δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Cyclopropyl bridge H | 3.12 | dd | J = 8.4, 4.7 |

| Oxazole C5-H | 5.78 | dq | J = 6.2, 1.8 |

| Phenyl ortho-H | 7.24 | m | Δδ = 0.12 vs cis isomers |

Key stereochemical distinctions emerge in the [13]C NMR spectrum:

- C4/C4': 72.1 ppm (doublet, JCP = 12 Hz) vs 68.9 ppm in (4S) configurations

- Cyclopropane C2: 38.4 ppm (sharp singlet) vs 35.7–36.2 ppm multiplet in other diastereomers

The transannular nuclear Overhauser effect (NOE) between C5-H and C4'-H (2.9% enhancement) confirms the relative S/S configuration at these centers [2]. Variable-temperature NMR (298–348 K) shows coalescence at 328 K for the oxazole ring protons, indicating a rotational barrier of 16.3 kcal/mol about the C4–C5 bond [1].

Computational Modeling of Ligand Conformational Dynamics

Density functional theory (DFT) calculations at the ωB97X-D/def2-TZVP level identify three low-energy conformers (Fig. 2B):

| Conformer | Relative Energy (kcal/mol) | Dominant Interactions |

|---|---|---|

| A | 0.0 | C–H⋯O hydrogen bonds |

| B | 1.2 | π-Stacking of phenyl groups |

| C | 2.7 | Steric clash relief |

Molecular dynamics simulations (300 K, 50 ns) reveal:

- Torsional barriers: 14–18 kcal/mol for oxazole ring rotation

- Solvent effects: Dielectric constant >20 stabilizes conformer A by 0.8 kcal/mol

- Hydrogen bonding: Average O⋯H distance of 2.41 Å in aqueous models

The Natural Bond Orbital (NBO) analysis shows significant hyperconjugation:

- σ(C2–C3) → σ*(C1–C5) (18.5 kcal/mol stabilization)

- n(O) → π*(C4–N) (23.1 kcal/mol stabilization)

The construction of the cyclopropylidenebisoxazoline framework represents a sophisticated synthetic challenge that has been addressed through multiple methodological approaches. The fundamental architecture consists of two oxazoline rings connected through a spiro-cyclopropane linkage, requiring precise control over both regiochemistry and stereochemistry during assembly [1] [2].

The most established approach involves the direct cyclization from malononitrile precursors, as demonstrated by Lehn and co-workers [3]. This methodology begins with the treatment of malononitrile with anhydrous hydrogen chloride in ethanol to generate the corresponding diethyl imidate salt. Subsequent condensation with optically active amino alcohols furnishes the bis(oxazoline) framework in 60-65% yield under anhydrous conditions at room temperature [3]. This approach has proven particularly valuable for the preparation of conformationally constrained indane-fused bisoxazoline (inda-box) ligands in multigram quantities.

An alternative strategy employs diethyl malonimidate dihydrochloride as the central building block [4]. This two-step protocol involves the initial condensation of two equivalents of chiral 1,2-amino alcohol with the malonimidate salt under refluxing conditions. The reaction typically proceeds in dichloromethane or dichloroethane at elevated temperatures for 20-48 hours, yielding the desired bisoxazoline products in 29-68% yield [4]. Temperature optimization studies have revealed that increasing the reaction temperature from refluxing dichloromethane to dichloroethane can improve yields from 29% to 38%, while further temperature elevation to refluxing toluene may lead to solubility issues [4].

The two-step construction via amino alcohol intermediates represents another significant advancement in this field [2] [5]. This methodology utilizes (1R,2S)-cis-1-amino-2-indanol as the starting material, proceeding through careful base-mediated cyclization protocols. The process involves initial formation of the bis(hydroxy)amide intermediate, followed by cyclization under sodium hydride conditions in tetrahydrofuran. This approach consistently delivers yields of 70-72% while maintaining excellent stereochemical control [2].

Base-mediated alkylation routes provide access to substituted variants of the cyclopropylidenebisoxazoline framework [6] [7]. These protocols typically employ lithium diisopropylamide as the deprotonating agent at temperatures ranging from -78°C to room temperature. The subsequent alkylation with appropriate cyclopropyl halides proceeds with yields varying from 34-86%, depending on the electrophile employed and reaction conditions [7].

Recent developments in oxetane ring-opening protocols have emerged as a complementary approach for oxazoline synthesis [8]. Using indium triflate as the catalyst, 3-amido oxetanes undergo smooth intramolecular cyclization to form the corresponding 2-oxazolines under mild conditions. This protocol operates at 40°C for 24 hours, achieving yields of 75-93% while providing natural decoration with hydroxymethyl groups at the 4-position [8].

Stereoselective Synthesis of the (4R,4′R,5S,5′S) Configuration

The stereoselective synthesis of the (4R,4′R,5S,5′S) configuration requires meticulous control over multiple stereogenic centers during the construction process. The absolute configuration at the 4 and 5 positions of each oxazoline ring is primarily determined by the choice of chiral amino alcohol precursors and the specific cyclization conditions employed [9] [4].

Chiral amino alcohol selection serves as the primary determinant of stereochemical outcome in bisoxazoline synthesis [1] [4]. The use of (S)-phenylglycinol and (R)-valinol as starting materials has proven particularly effective for achieving the desired (4R,4′R,5S,5′S) configuration with enantiomeric excesses consistently exceeding 95% [9] [4]. The stereochemistry at the amino alcohol ultimately translates to the oxazoline ring system through the cyclization process, making the selection of appropriate chiral precursors critically important.

Temperature control during cyclization reactions plays a crucial role in determining the stereochemical outcome [9] [10]. Gradient cooling protocols, typically involving initial reaction temperatures of -78°C followed by gradual warming to 0°C, have been shown to favor retention of configuration while minimizing epimerization processes. These controlled temperature conditions result in diastereomeric ratios ranging from 87:13 to 95:5, depending on the specific substrate and reaction conditions employed [9].

Solvent effects significantly influence the stereoselectivity of oxazoline formation reactions [10] [11]. Studies have demonstrated that the choice between toluene and acetonitrile can lead to stereodivergent outcomes, with toluene favoring cis-disubstituted products (87:13 to 95:5 diastereomeric ratio) while acetonitrile promotes the formation of trans-isomers (78:22 to 93:7 diastereomeric ratio) [11]. These solvent-dependent stereochemical outcomes result from different rate-limiting steps in the cyclization mechanism, thereby enabling access to complementary stereoisomers.

Base selection has emerged as another critical parameter for stereochemical control [4] [2]. Lithium diisopropylamide, sodium hydride, and cesium carbonate each exhibit distinct selectivity profiles in bisoxazoline synthesis. The choice of base can influence both the reaction rate and the stereochemical outcome, with enantiomeric excesses ranging from 70-98% depending on the specific conditions employed [4] [2].

Protecting group strategies contribute to configurational stability during multi-step syntheses [4]. The use of tert-butyldimethylsilyl (TBS) and para-methoxybenzyl (PMB) protecting groups has proven effective for maintaining stereochemical integrity throughout extended reaction sequences. These protecting groups enable enantiomeric excess retention exceeding 99% during subsequent transformations [4].

Post-Synthetic Functionalization Strategies

Post-synthetic functionalization of cyclopropylidenebisoxazoline frameworks enables the introduction of diverse functional groups and the fine-tuning of steric and electronic properties for specific applications [12] [13] [14] [15].

N-alkylation reactions represent the most straightforward approach for introducing substituents onto the oxazoline nitrogen atoms [12] [13]. These transformations typically employ alkyl halides in the presence of suitable bases and polar solvents. The reaction conditions can accommodate a wide range of electrophiles, including alkyl, benzyl, and propargyl halides, with typical yields ranging from 40-89% [12] [13]. The choice of solvent and base significantly influences the reaction efficiency, with dimethylformamide and acetonitrile proving particularly effective as reaction media.

Ring-opening modifications provide access to acyclic derivatives with enhanced functional group diversity [12] [16]. Nucleophilic attack conditions enable the conversion of oxazoline rings to amide and ester functionalities, proceeding with yields of 75-95% [12] [16]. These transformations often proceed under mild conditions and tolerate a broad range of nucleophiles, making them valuable for late-stage derivatization strategies.

Side-chain introduction through electrophilic substitution reactions enables the incorporation of phosphine and sulfur donor functionalities [14] [15]. These modifications typically proceed with yields of 60-85% and allow for the preparation of hybrid ligand systems with enhanced coordination properties [14] [15]. The incorporation of phosphine groups has proven particularly valuable for creating bidentate ligands with tunable electronic properties.

Ligand hybridization through cross-coupling reactions represents an advanced functionalization strategy [8] [17]. These protocols enable the introduction of aromatic and heterocyclic substituents with yields ranging from 68-91% [17]. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings, have proven particularly effective for this purpose, providing access to extended π-systems and electronically diverse ligand architectures.

Polymer conjugation strategies have emerged as a means of creating supported catalyst systems [18]. Living polymerization techniques enable the incorporation of oxazoline units into polymer backbones with exceptional control over molecular weight and polydispersity. These approaches achieve conversion rates of 86-99% while maintaining the stereochemical integrity of the oxazoline units [18].